3-(Benzyloxy)-2-bromobenzoic acid
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Overview
Description
3-(Benzyloxy)-2-bromobenzoic acid is an organic compound characterized by a benzyloxy group attached to the third position and a bromine atom at the second position of a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-bromobenzoic acid typically involves the bromination of 3-(Benzyloxy)benzoic acid. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the ortho position relative to the benzyloxy group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidizing conditions. Conversely, reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, where the bromine atom is replaced by a carbon-carbon bond formation with an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution: Formation of 3-(Benzyloxy)-2-aminobenzoic acid or 3-(Benzyloxy)-2-thiobenzoic acid.
Oxidation: Conversion to 3-(Benzyloxy)benzaldehyde or 3-(Benzyloxy)benzoic acid.
Reduction: Formation of 3-(Benzyloxy)benzyl alcohol.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)-2-bromobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the construction of diverse chemical libraries for drug discovery.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The benzyloxy group can enhance the lipophilicity and membrane permeability of drug candidates, while the bromine atom can serve as a site for further functionalization.
Industry: The compound is used in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism by which 3-(Benzyloxy)-2-bromobenzoic acid exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
3-(Benzyloxy)benzoic acid: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
2-Bromo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.
3-(Benzyloxy)-4-bromobenzoic acid: Bromine atom at the para position relative to the benzyloxy group, leading to different regioselectivity in reactions.
Uniqueness: 3-(Benzyloxy)-2-bromobenzoic acid is unique due to the specific positioning of the benzyloxy and bromine groups, which allows for selective reactions and the formation of diverse derivatives. Its structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-3-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFSRIDXQPCTHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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